1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2S/c1-14(23)18-9-8-17(25-18)10-13-22-19(24)20(11-2-3-12-20)15-4-6-16(21)7-5-15/h4-9,14,23H,2-3,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHOXXPIBOABLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide, identified by its CAS number 2034344-21-1, has garnered attention due to its potential biological activities. This article synthesizes recent findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.6 g/mol. The structure features a cyclopentanecarboxamide backbone, substituted with a 4-chlorophenyl group and a thiophene derivative, which are known to influence its biological activity significantly.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). In vitro assays demonstrated that the compound exhibits IC50 values of 2 µM and 0.12 µM against these cell lines, respectively .
Table 1: Anticancer Activity of the Compound
The mechanism through which this compound exerts its anticancer effects involves the inhibition of Wnt signaling pathways, which are crucial for cancer cell proliferation. The compound binds effectively to β-catenin, a key component in this pathway, thereby disrupting its function and leading to reduced tumor growth .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases. The sulfonamide group within its structure is believed to interact with enzyme active sites, mimicking natural substrates and thereby inhibiting enzymatic activity.
Case Studies
A notable case study involved testing the compound on xenografted mice models bearing human colorectal tumors. The results indicated significant tumor reduction and decreased expression of proliferation markers such as Ki67, further supporting its potential as a therapeutic agent .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest that it possesses favorable metabolic stability compared to traditional chemotherapeutic agents . Toxicological assessments indicate low toxicity levels in vitro, making it a candidate for further development in clinical settings.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-[2-(2-methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide ()
This analog replaces the hydroxyethyl-thiophene sidechain with a thieno[3,4-c]pyrazol ring system substituted with a tert-butyl group. Key differences include:
- Substituent Effects : The tert-butyl group in this analog may increase lipophilicity, whereas the hydroxyethyl group in the target compound could improve aqueous solubility.
- Synthetic Complexity : The fused heterocycle likely requires multi-step synthesis, contrasting with the target compound’s linear thiophene-ethyl chain.
Implications : The analog’s tert-butyl group may favor membrane permeability, while the target’s hydroxyethyl group could improve pharmacokinetics .
(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride ()
This compound diverges significantly with a bicyclo[2.2.1]heptane core and a carboxyethyl-phenoxy-thiophene sidechain:
- Core Rigidity : The bicyclic framework imposes conformational constraints absent in the target’s flexible cyclopentane.
- Chirality : The (1R,2R,4R) stereochemistry may confer selectivity in biological interactions, whereas the target compound’s stereochemical details are unspecified.
Implications : The bicyclic system may enhance target selectivity but reduce synthetic scalability compared to the simpler cyclopentane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
